2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a nitrogen-rich heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its unique structure, which includes multiple triazole and triazine rings. It has garnered interest in various scientific fields due to its potential biological activities and applications.
The synthesis of 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of 3-amino-1,2,4-triazole derivatives with appropriate nitriles or other reactive intermediates under controlled conditions.
One common synthetic route includes:
Control over reaction parameters such as temperature and pH is crucial for optimizing yield and purity .
The molecular structure of 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine consists of fused triazole and triazine rings with a methyl group at the second position.
Property | Value |
---|---|
Molecular Formula | C₅H₆N₆ |
Molecular Weight | 138.14 g/mol |
IUPAC Name | 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI Key | XRRRJLFLCJVYDB-UHFFFAOYSA-N |
Canonical SMILES | CN1=NC2=C(N=N1)N=NC=N2N |
The InChI and SMILES representations provide a way to encode the structure for computational analysis and database searches .
2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine can participate in various chemical reactions:
These reactions are essential for developing derivatives with enhanced biological activity or altered properties .
The mechanism of action for 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with specific biological targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or altering receptor interactions.
For example:
These properties are crucial for understanding how the compound behaves in various environments and applications .
The scientific uses of 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine are diverse:
Research continues into its efficacy against various biological targets and its potential therapeutic applications .
The [1,2,4]triazolo[1,5-a][1,3,5]triazine scaffold represents a privileged structure in medicinal chemistry, emerging as a significant focus of heterocyclic research in the late 20th century. This bicyclic system functions as a purine bioisostere, where the additional bridge nitrogen atom creates a 5-azapurine analogue that mimics the hydrogen bonding patterns and electronic distribution of natural purines while offering enhanced metabolic stability and distinct receptor interaction profiles [6]. Early synthetic efforts in the 1980s and 1990s established foundational routes to this heterocyclic core, primarily driven by the exploration of novel adenosine receptor (AR) antagonists. The discovery of ZM241385 (a potent A₂A AR antagonist featuring a triazolotriazine core) in the mid-1990s marked a watershed moment, demonstrating nanomolar affinity and unprecedented selectivity that catalyzed intense research into structure-activity relationships (SAR) within this chemical class [4].
The historical evolution of triazolotriazine chemistry reveals a clear trajectory toward increasing structural complexity and pharmacological targeting. Initial synthetic strategies focused on halogen displacement reactions on dichlorotriazines, enabling the introduction of diverse aromatic and aliphatic substituents at key positions. Subsequent innovations exploited cyclocondensation reactions of 1,2,4-triazol-3(5)-yl guanidines, providing efficient access to variously substituted derivatives critical for medicinal chemistry exploration [6]. The identification of the 7-amino derivative as a crucial pharmacophore for AR binding emerged from systematic SAR studies comparing heterocyclic cores, where the [1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine scaffold demonstrated superior oral activity in mouse catalepsy models compared to related triazolopyrimidines and triazolopyrazines [1]. This key finding established 7-aminotriazolotriazines as a versatile platform for CNS-targeted drug discovery.
Table 1: Key Historical Milestones in Triazolotriazine Development
Time Period | Development Focus | Representative Compounds | Primary Therapeutic Target |
---|---|---|---|
Early 1980s | Synthetic Methodologies | Simple alkyl/aryl derivatives | Chemical probes |
Mid 1990s | Adenosine Receptor Antagonism | ZM241385 | A₂A/A₂B receptors |
Late 1990s-2000s | Kinase Inhibition | Various 7-amino derivatives | CK1δ, Axl, MerTK |
2010s-Present | Conformational Analysis & Polypharmacology | 2-Methyl derivatives | Neurodegenerative disorders, Oncology |
The structural biology era brought critical insights into triazolotriazine-target interactions. X-ray crystallographic studies, particularly on compounds like 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, revealed that the triazine ring adopts a flattened boat conformation with gem-dimethyl groups positioned as flagpole and bowsprit substituents. This puckering, characterized by Cremer-Pople parameters (Q = 0.2996(14) Å, θ = 111.7(3)°, φ = 124.1(3)°), directly influences molecular recognition through effects on hydrogen bonding networks and π-stacking interactions [6]. The ability to modulate this conformational flexibility through C2, C5, and N7 substitutions has enabled rational design of ligands with tailored receptor profiles. Contemporary research has expanded far beyond adenosine receptors, with recent investigations demonstrating potent activity against casein kinase 1 delta (CK1δ) and receptor tyrosine kinases like Axl, positioning triazolotriazines as candidates for neurodegenerative diseases and oncology applications [2] [5].
The specific structural motif of 2-methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine represents a strategically optimized derivative within the triazolotriazine class, where the methyl substituent at the 2-position confers distinct physicochemical and pharmacological advantages. The methyl group serves as a steric modulator that influences the orientation of the heterocyclic system within binding pockets while maintaining favorable logP values essential for CNS penetration. This derivative exemplifies the broader medicinal chemistry principle that minimal structural changes can profoundly impact target engagement profiles and therapeutic utility [4].
The 7-amino group constitutes the essential pharmacophore for receptor interactions across multiple target classes. In adenosine receptor binding, the primary amino group forms critical hydrogen bonds with key residues in the orthosteric binding site. Systematic SAR studies on triazolotriazine derivatives substituted at the 5- and 7-positions demonstrated that compounds with a free 7-amino group exhibit superior affinity at rat A₂A receptors (Ki = 18.3-96.5 nM) compared to acylated or carbamoylated analogues. The 7-amino derivative with 5-phenoxy substitution (compound 5) demonstrated particularly promising binding (rA₂A Ki = 18.3 ± 3.4 nM) and selectivity profiles (rA₁/rA₂A = 148) [4]. This high affinity stems from the amino group's dual hydrogen bonding capacity with conserved residues in the AR binding pocket.
Table 2: Adenosine Receptor Binding Affinities of Key Triazolotriazine Derivatives
Compound | R5 | R7 | rA₁ Ki (nM) | rA₂A Ki (nM) | hA₃ Ki (nM) | Selectivity Ratio (rA₁/rA₂A) |
---|---|---|---|---|---|---|
5 | OPh | H | 2,720 ± 680 | 18.3 ± 3.4 | 489 ± 63 | 148 |
6 | SCH₃ | H | 1,730 ± 360 | 96.5 ± 36.1 | 2,580 ± 780 | 18 |
7 | N(CH₃)₂ | H | 31,400 ± 8,000 | 3,800 ± 1,230 | 7,270 ± 2,230 | 8.3 |
12 | SCH₃ | CONHPh | 10,000 ± 2,900 | 1,660 ± 1,120 | 414 ± 29 | 6 |
Beyond adenosine receptors, the 2-methyl-7-aminotriazolotriazine scaffold demonstrates remarkable target promiscuity with therapeutic relevance. Recent investigations have identified potent CK1δ inhibitors based on 7-amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines substituted at the 2- and 5-positions, showing promise for neuroprotection in amyotrophic lateral sclerosis (ALS) and Parkinson's disease models through modulation of TDP-43 phosphorylation and aggregation [2]. In oncology, the scaffold serves as a core structure for ATP-competitive inhibitors targeting receptor tyrosine kinases including Axl, with demonstrated antiproliferative effects in acute myeloid leukemia, breast cancer, and lung cancer models [5]. This therapeutic polypharmacology stems from the scaffold's ability to mimic the purine ring while offering specific vectors for substitution that modulate kinase selectivity.
The chemical accessibility of 2-methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine further enhances its medicinal chemistry utility. Standardized synthetic routes have been established through heterocyclization of appropriately substituted guanidines or via cyclocondensation strategies. Commercial availability of the core structure (CAS RN varies by substitution pattern) facilitates rapid analogue synthesis and structure-activity exploration [3]. Spectroscopic identifiers including the SMILES string (Nc1ncnc2ncnn12) and InChI key (ZHZWMRRPQUILBB-UHFFFAOYSA-N) enable precise chemical tracking and database curation [3]. This combination of synthetic tractability, diverse target engagement, and favorable physicochemical properties positions this triazolotriazine derivative as a versatile building block in modern drug discovery programs targeting CNS disorders, oncology, and inflammation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7